molecular formula C7H10N2O2S B1400623 5-(Methylsulfonyl)benzene-1,3-diamine CAS No. 945397-19-3

5-(Methylsulfonyl)benzene-1,3-diamine

Cat. No.: B1400623
CAS No.: 945397-19-3
M. Wt: 186.23 g/mol
InChI Key: KVTFOWBVFGINPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylsulfonyl)benzene-1,3-diamine is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is characterized by the presence of a benzene ring substituted with a methylsulfonyl group and two amino groups at the 1 and 3 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)benzene-1,3-diamine typically involves the sulfonation of 1,3-diaminobenzene followed by methylation. One common method includes the reaction of 1,3-diaminobenzene with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methylsulfonyl)benzene-1,3-diamine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfonyl)benzene-1,3-diamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino groups and the methylsulfonyl group allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-methylsulfonylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTFOWBVFGINPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728870
Record name 5-(Methanesulfonyl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945397-19-3
Record name 5-(Methylsulfonyl)-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945397-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methanesulfonyl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methylsulfonyl)benzene-1,3-diamine
Reactant of Route 2
Reactant of Route 2
5-(Methylsulfonyl)benzene-1,3-diamine
Reactant of Route 3
Reactant of Route 3
5-(Methylsulfonyl)benzene-1,3-diamine
Reactant of Route 4
Reactant of Route 4
5-(Methylsulfonyl)benzene-1,3-diamine
Reactant of Route 5
Reactant of Route 5
5-(Methylsulfonyl)benzene-1,3-diamine
Reactant of Route 6
Reactant of Route 6
5-(Methylsulfonyl)benzene-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.